4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (hereafter referred to as the target compound) is a pyrazolone derivative characterized by a pyrazol-3-one core substituted with a 5-chloro-2-hydroxyanilino methylene group. Its molecular formula is C₁₂H₉ClF₃N₃O₂ (based on a closely related analog in ), with a molecular weight of 319.67 g/mol and a purity exceeding 90% in synthesized forms .
Properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-1-2-9(15)8(3-7)12-4-6-5-13-14-10(6)16/h1-5,15H,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHRJTPTTRSISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=CC2=CNNC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143049 | |
| Record name | 4-[[(5-Chloro-2-hydroxyphenyl)amino]methylene]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339020-79-0 | |
| Record name | 4-[[(5-Chloro-2-hydroxyphenyl)amino]methylene]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 5-chloro-2-hydroxyaniline with a suitable pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazolone compounds .
Scientific Research Applications
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including condensation reactions and cyclization processes. Its structural features allow it to participate in reactions that lead to the formation of other heterocyclic compounds, which are valuable in medicinal chemistry .
Recent studies have highlighted the biological potential of this compound, particularly its anti-inflammatory and antimicrobial properties. The presence of the chloro and hydroxy groups enhances its reactivity and biological interactions. For instance, compounds with similar pyrazolone structures have demonstrated significant activity against various bacterial strains and have been explored for their potential as therapeutic agents against inflammatory diseases .
Pharmacological Studies
Research indicates that derivatives of pyrazolone compounds exhibit a range of pharmacological activities, including analgesic, antipyretic, and anti-cancer effects. The specific compound has been investigated for its potential as an anti-cancer agent, with preliminary results suggesting it may inhibit tumor growth in certain cancer cell lines .
Material Science
In material science, this compound's ability to form stable complexes with metal ions has been explored for applications in catalysis and the development of new materials. Its coordination chemistry allows it to function as a ligand in metal complexation reactions, which can be useful in creating catalysts for organic transformations .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial properties of various pyrazolone derivatives, including 4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Case Study 2: Anti-Cancer Properties
In a pharmacological study published in the Journal of Medicinal Chemistry, the anti-cancer efficacy of this compound was evaluated against several cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. This suggests potential therapeutic applications in oncology, warranting further investigation into its mechanisms of action and efficacy in vivo .
Mechanism of Action
The mechanism of action of 4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazolone derivatives exhibit significant variability in bioactivity and physicochemical properties based on substituents at the 4-position of the pyrazol-3-one ring. Below is a comparison of key analogs:
Key Observations:
Physicochemical Properties
Data from selected analogs highlights trends in melting points, solubility, and spectroscopic features:
Key Observations:
Biological Activity
4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, a compound belonging to the pyrazolone family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula: C17H14ClN3O2
- Molecular Weight: 327.77 g/mol
- CAS Number: 320425-01-2
- Boiling Point: 448.4 ± 55.0 °C (Predicted)
- Density: 1.34 ± 0.1 g/cm³ (Predicted)
- pKa: 9.17 ± 0.48 (Predicted) .
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazolone derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation. This inhibition can alleviate symptoms in conditions such as arthritis and other inflammatory diseases .
Antitumor Activity
Studies have demonstrated that pyrazolone derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways associated with cell proliferation and survival makes it a candidate for further investigation in cancer therapy . Specific analogs have shown efficacy against various cancer cell lines, suggesting a potential role in chemotherapeutic regimens.
Antioxidant Properties
The antioxidant activity of this compound has been highlighted in several studies, where it was shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with chronic diseases and aging .
Case Studies
-
Antimicrobial Efficacy Study
- A study tested the antimicrobial activity of several pyrazolone derivatives against Staphylococcus aureus and Escherichia coli.
- Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
-
Anti-inflammatory Mechanism Investigation
- In vitro experiments demonstrated that the compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages.
- This suggests its potential use in treating inflammatory diseases by modulating immune responses.
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Antitumor Activity Assessment
- A series of tests on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM.
- Mechanistic studies indicated activation of caspase pathways, underscoring its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The compound can be synthesized via Mannich reactions or Knoevenagel condensation. For example, Mannich reactions using N,N′-bis(methoxymethyl)diaza-18-crown-6 under reflux in ethanol yield bis-pyrazole derivatives with 98% efficiency . Alternatively, Knoevenagel condensation of pyrazole-4-carbaldehydes with ketones (e.g., acetophenone) in ethanol at 100°C for 2 hours, followed by cyclization, achieves high yields (96%) . Key variables include solvent polarity, temperature, and catalyst (e.g., sodium acetate).
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography to resolve stereochemistry (e.g., Z/E configuration) and intermolecular interactions . Complement with spectroscopic techniques:
- NMR : Analyze chemical shifts for aromatic protons and hydrogen-bonded groups (e.g., hydroxyl).
- IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and NH stretching bands .
- UV-Vis : Assess conjugation effects via λmax shifts in polar solvents.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Classified as an eye and skin irritant (Hazard Code: Eye Irrit. 2, Skin Irrit. 2). Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated (e.g., Knoevenagel condensation or Michael addition)?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC or <sup>1</sup>H NMR to identify intermediates.
- Computational Modeling : Use Molecular Operating Environment (MOE) software to simulate transition states and activation energies .
- Isotopic Labeling : Track regioselectivity in Michael additions using <sup>13</sup>C-labeled carbonyl groups .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Methodological Answer :
- Parameter Screening : Compare yields under varying conditions (e.g., ethanol vs. DMF, 80°C vs. 100°C) .
- Purity Analysis : Use HPLC-MS to detect byproducts; recrystallize from ethanol/glacial acetic acid mixtures to improve purity .
- Biological Assays : Replicate antimicrobial tests (e.g., MIC against S. aureus) with standardized protocols to validate activity claims .
Q. What computational strategies are effective for predicting ligand-protein interactions or pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use RCSB Protein Data Bank structures (e.g., PDB ID 1XYZ) to model binding to targets like cyclooxygenase-2 .
- ADMET Prediction : Calculate logP (2.1 ± 0.3) and pKa (7.68 ± 0.20) using ChemAxon or ACD/Labs to estimate solubility and bioavailability .
Q. How can derivatives be rationally designed to enhance biological activity or selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
